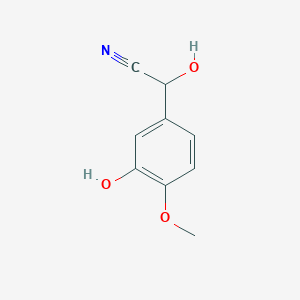

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile

Description

Properties

CAS No. |

73168-74-8 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,1H3 |

InChI Key |

LBYKSAUDCXUPDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which then undergoes dehydration to yield the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer cyanide sources and environmentally friendly solvents is often considered in industrial settings to minimize hazardous waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nitrile group can also interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile

- CAS Number : 73168-74-8

- Molecular Formula: C₉H₉NO₃

- Molecular Weight : 179.175 g/mol

- Synonyms: NSC169811, Hydroxy-(3-hydroxy-4-methoxy-phenyl)-acetonitrile .

Natural Occurrence & Role: This compound is a cyanogenic glycoside isolated from the aerial parts of Hydrangea macrophylla. Cyanogenic glycosides are plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis, serving as defense mechanisms against herbivores .

Structural Features :

- A phenyl ring substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position .

- A hydroxylated acetonitrile (cyanohydrin) moiety at the benzylic position, making it reactive toward hydrolysis .

Comparison with Structurally Similar Compounds

The compound is compared to acetonitrile derivatives with analogous aromatic systems or functional groups. Key differences in substituents, molecular weight, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Research Findings

Cyanogenic Activity: The hydroxyl and methoxy groups in this compound enhance its hydrogen-bonding capacity, facilitating enzymatic hydrolysis to release HCN in plants. This contrasts with non-cyanogenic analogs like 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, which lack the reactive cyanohydrin group .

Synthetic Utility: Phenoxy-substituted analogs (e.g., 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile) are intermediates in pyrethroid pesticides, while naphthalene derivatives serve as fluorescent probes due to their extended π-systems .

Chirality & Bioactivity : The (2S)-enantiomer of 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile exhibits distinct biochemical interactions, underscoring the importance of stereochemistry in drug design .

Environmental Fate: Cyanohydrins like 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile degrade rapidly in the environment via microbial oxynitrilases, reducing ecological persistence .

Biological Activity

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile (CAS No. 33630-46-5) is an organic compound notable for its unique structural configuration, which significantly influences its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyl group, a methoxy group, and an acetonitrile functional group attached to a phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that are crucial for its biological activities.

Mechanisms of Biological Activity

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting cytochrome oxidase, an essential enzyme in the electron transport chain. This inhibition can lead to impaired cellular respiration and reduced ATP production, which may have implications in metabolic disorders and conditions associated with oxidative stress.

Protein Interactions

The presence of hydroxyl and methoxy groups allows this compound to form hydrogen bonds with proteins. Such interactions can alter protein structure and function, potentially leading to changes in gene expression and enzyme activity.

Monoamine Oxidase Inhibition

Research indicates that this compound may also act as an inhibitor of monoamine oxidase (MAO), affecting neurotransmitter levels in the brain. This property suggests potential applications in treating neurological disorders by modulating mood and behavior.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Cytochrome Oxidase Inhibition | Impairs cellular respiration; reduces ATP production. |

| Protein Interaction | Alters protein structure/function; influences gene expression. |

| Monoamine Oxidase Inhibition | Affects neurotransmitter levels; potential use in treating mood disorders. |

Case Studies and Research Findings

- Inhibition Studies : Laboratory studies have demonstrated that this compound significantly inhibits cytochrome oxidase activity, suggesting its role in metabolic regulation and potential therapeutic implications for diseases related to oxidative stress.

- Neurochemical Effects : In vitro experiments have shown that this compound affects the levels of serotonin and dopamine, indicating its potential as a treatment for depression and anxiety disorders by modulating neurotransmitter dynamics.

- Toxicology Reports : While the compound exhibits promising biological activities, exposure can cause respiratory tract irritation and skin irritation, necessitating careful handling in laboratory settings.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Metabolic Disorders : Due to its ability to inhibit cytochrome oxidase, it may be explored for conditions characterized by impaired metabolism.

- Neurological Disorders : Its action as a monoamine oxidase inhibitor positions it as a candidate for further research into treatments for depression and other mood disorders.

- Cancer Research : The compound's interactions with cellular processes may warrant investigation into its anticancer properties, particularly regarding apoptosis induction or anti-proliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.